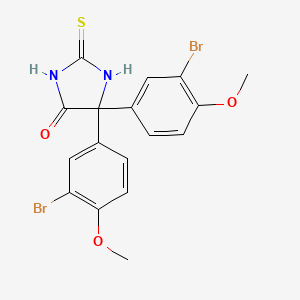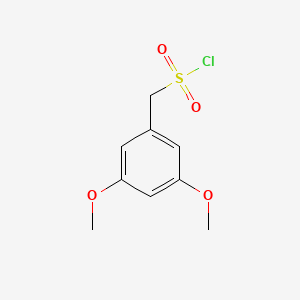![molecular formula C18H14N2O3 B12938217 (1H-Benzo[d]imidazol-2-yl)methyl 2H-chromene-3-carboxylate](/img/structure/B12938217.png)
(1H-Benzo[d]imidazol-2-yl)methyl 2H-chromene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1H-Benzo[d]imidazol-2-yl)methyl 2H-chromene-3-carboxylate is a complex organic compound that features both benzimidazole and chromene moieties. These structures are known for their significant biological and pharmacological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1H-Benzo[d]imidazol-2-yl)methyl 2H-chromene-3-carboxylate typically involves the formation of the benzimidazole ring followed by the attachment of the chromene moiety. One common method involves the cyclization of o-phenylenediamine with an aromatic aldehyde to form the benzimidazole core . This is followed by the esterification of the benzimidazole with a chromene carboxylic acid derivative under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(1H-Benzo[d]imidazol-2-yl)methyl 2H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or chromene rings, often using halogenated derivatives as intermediates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole-2-carboxylic acid derivatives, while reduction could produce benzimidazole-2-methyl derivatives.
Scientific Research Applications
(1H-Benzo[d]imidazol-2-yl)methyl 2H-chromene-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (1H-Benzo[d]imidazol-2-yl)methyl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins . The pathways involved often include inhibition of key enzymes in metabolic pathways or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
(1H-Benzo[d]imidazol-2-yl)phenylmethanone: Similar structure but lacks the chromene moiety.
2-(1H-Imidazol-2-yl)thiazole: Contains an imidazole ring but with a thiazole instead of a chromene.
Uniqueness
(1H-Benzo[d]imidazol-2-yl)methyl 2H-chromene-3-carboxylate is unique due to the presence of both benzimidazole and chromene rings, which confer distinct biological activities and chemical reactivity. This dual functionality makes it a versatile compound in various research fields.
Properties
Molecular Formula |
C18H14N2O3 |
|---|---|
Molecular Weight |
306.3 g/mol |
IUPAC Name |
1H-benzimidazol-2-ylmethyl 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C18H14N2O3/c21-18(13-9-12-5-1-4-8-16(12)22-10-13)23-11-17-19-14-6-2-3-7-15(14)20-17/h1-9H,10-11H2,(H,19,20) |
InChI Key |
UEEHWGCKPPYNHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=CC2=CC=CC=C2O1)C(=O)OCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


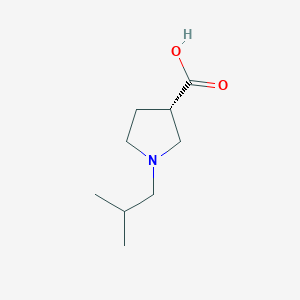
![4-(Trifluoromethyl)bicyclo[2.2.2]octane-1-carbonitrile](/img/structure/B12938138.png)
![[(3-Chloroacridin-9-yl)sulfanyl]acetic acid](/img/structure/B12938139.png)
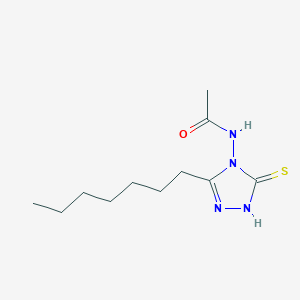
![2-Octatriacontylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B12938142.png)


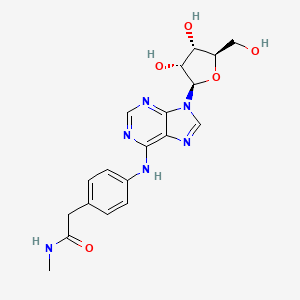
![[(2R)-2-[(13Z,16Z)-docosa-13,16-dienoyl]oxy-3-[(Z)-hexadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12938171.png)
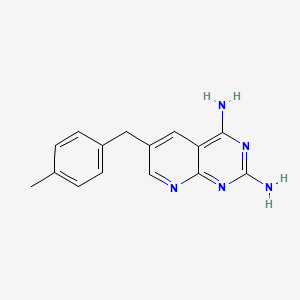
![2-Chloro-6-methyl-1,4-dihydrothieno[3,2-d]pyrimidine](/img/structure/B12938176.png)
![N-[4-(1H-Indole-1-sulfonyl)phenyl]acetamide](/img/structure/B12938178.png)
